Einecs 302-056-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94088-55-8 |

|---|---|

Molecular Formula |

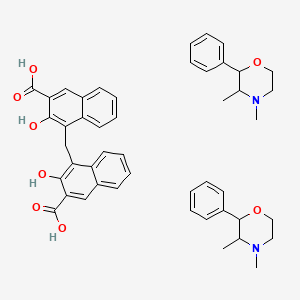

C47H50N2O8 |

Molecular Weight |

770.9 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3 |

InChI Key |

YQJDXBJFQQFWTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Proposed Synthetic Route for 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid: A Technical Guide

Introduction

Physicochemical Properties of the Starting Material

The primary starting material for the proposed synthesis is 3-hydroxy-2-naphthoic acid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 92-70-6 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | Very pale yellow crystals | [2] |

| Melting Point | 222-223 °C | [2] |

| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in benzene, chloroform, alcohol, ether, and alkaline solutions. | [2] |

| pKa | 2.8 | [3] |

Proposed Synthetic Protocol

The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid can be approached through the condensation of two equivalents of 3-hydroxy-2-naphthoic acid with one equivalent of formaldehyde. The reaction is typically catalyzed by a strong acid.

Reaction Scheme:

2 C₁₁H₈O₃ + CH₂O → C₂₃H₁₆O₆ + H₂O

Materials and Reagents:

-

3-Hydroxy-2-naphthoic acid

-

Paraformaldehyde (or 37% aqueous formaldehyde)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Methanol (for washing)

-

Deionized water

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-hydroxy-2-naphthoic acid (2.0 equivalents).

-

Solvent Addition: Add glacial acetic acid to the flask to create a slurry.

-

Addition of Formaldehyde Source: Add paraformaldehyde (1.0 equivalent) to the slurry.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Isolation of Crude Product: Filter the precipitate and wash it sequentially with deionized water and then with cold methanol to remove unreacted starting materials and impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C.

-

Purification: Due to the potential for isomeric products, the crude product should be purified using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid could be employed. The fractions containing the desired product would need to be identified by analytical techniques such as LC-MS.

Predicted Analytical Data for the Final Product

The following table summarizes the predicted analytical data for the target compound, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.

| Property | Predicted Value |

| Molecular Formula | C₂₃H₁₆O₆ |

| Molecular Weight | 388.37 g/mol |

| Appearance | Expected to be a solid, likely off-white to pale yellow. |

| Melting Point | Expected to be high, likely >250 °C (by analogy to Pamoic acid). |

| ¹H NMR | Expected to show characteristic peaks for aromatic protons, a singlet for the methylene bridge protons, and exchangeable protons for the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Expected to show distinct signals for the carboxyl carbons, the methylene carbon, and the aromatic carbons of the two non-equivalent naphthalene rings. |

| IR (cm⁻¹) | Expected to show broad O-H stretching (for carboxylic acid and phenol), C=O stretching (for carboxylic acid), and C=C stretching (for aromatic rings). |

| Mass Spectrometry (ESI-) | Expected to show a molecular ion peak at m/z [M-H]⁻ = 387.08. |

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.

Caption: Proposed workflow for the synthesis of the target molecule.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles for a structurally similar compound. The actual experimental conditions may require optimization, and the regioselectivity of the reaction needs to be carefully analyzed. The formation of other isomers is possible and should be accounted for during purification and characterization.

References

Biological Activity of Hydroxynaphthalene Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of hydroxynaphthalene carboxylic acid derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Hydroxynaphthalene carboxylic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. These compounds, characterized by a naphthalene core substituted with hydroxyl and carboxylic acid groups, have shown promise as antibacterial, antimycobacterial, and anticancer agents. Their mechanism of action often involves the inhibition of specific enzymes or the modulation of key signaling pathways crucial for pathogen survival or cancer cell proliferation. This guide will delve into the specifics of these biological activities, providing a comprehensive resource for further research and development.

Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxylic acid have demonstrated notable activity against a spectrum of bacteria, including multidrug-resistant strains, and various species of mycobacteria.

Antibacterial and Antimycobacterial Efficacy

Numerous studies have reported the in vitro efficacy of hydroxynaphthalene carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class | Target Organism | MIC Range (µM) | Reference Compound |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | Ampicillin |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium tuberculosis H37Ra | 23 - 24 | Rifampicin |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium avium subsp. paratuberculosis | Lower than Rifampicin | Rifampicin |

| 2-Hydroxynaphthalene-1-carboxanilides | Escherichia coli | 23.2 | - |

| 2-Hydroxynaphthalene-1-carboxanilides | Various bacteria/mycobacteria | 0.3 - 92.6 | - |

Table 1: Summary of Antimicrobial Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table presents the minimum inhibitory concentration (MIC) ranges for different classes of hydroxynaphthalene carboxylic acid derivatives against various microbial species.[1][2][3][4]

Anticancer Activity

Hydroxynaphthalene carboxylic acid derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, often involving the induction of apoptosis through pathways that are independent of the tumor suppressor protein p53.

Cytotoxicity Against Cancer Cell Lines

The anticancer activity of these derivatives is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric.

| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference Compound |

| 1-Hydroxynaphthalene-2-carboxanilides | Human colon carcinoma (HCT116) | Good to excellent activity | Doxorubicin |

| Naphthoquinone-naphthol derivatives | Colon (HCT116), Lung (PC9, A549) | 0.57 - 5.27 | - |

Table 2: Summary of Anticancer Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table summarizes the cytotoxic activity (IC50) of different hydroxynaphthalene carboxylic acid derivatives against various cancer cell lines.[5][6][7][8]

Mechanisms of Action and Signaling Pathways

The biological effects of hydroxynaphthalene carboxylic acid derivatives are underpinned by their interaction with specific molecular targets and the modulation of intracellular signaling pathways.

Inhibition of EGFR/PI3K/Akt Signaling Pathway

Some naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. Furthermore, some ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been found to inhibit the phosphorylation of STAT3 and its upstream kinase Src, which are key components of this signaling cascade.

Figure 1: EGFR/PI3K/Akt Signaling Pathway Inhibition. This diagram illustrates the inhibition of the EGFR/PI3K/Akt signaling pathway by hydroxynaphthalene carboxylic acid derivatives, leading to decreased cell proliferation and survival.

Activation of SIRT1 and Inhibition of NF-κB Signaling

Certain naphthofuran derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation. This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory genes.

Figure 2: SIRT1 Activation and NF-κB Inhibition. This diagram shows how hydroxynaphthalene carboxylic acid derivatives can activate SIRT1, leading to the deacetylation and subsequent inhibition of NF-κB, thereby reducing inflammation.

p53-Independent Apoptosis

Studies on 1-hydroxynaphthalene-2-carboxanilides have revealed a p53-independent mechanism of apoptosis induction in cancer cells. This is significant as many cancers have mutated or non-functional p53. Evidence suggests that these compounds can trigger the intrinsic pathway of apoptosis, characterized by a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide production. This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Figure 3: p53-Independent Apoptosis Pathway. This diagram depicts the induction of apoptosis by hydroxynaphthalene carboxylic acid derivatives through the intrinsic mitochondrial pathway, independent of p53.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of hydroxynaphthalene carboxylic acid derivatives.

Synthesis of Hydroxynaphthalene Carboxylic Acid Derivatives

General Procedure for Microwave-Assisted Synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides:

-

Suspend 1-hydroxynaphthalene-2-carboxylic acid (2.66 mmol) and the corresponding substituted aniline (2.66 mmol) in 25 mL of dry chlorobenzene.

-

Add phosphorous trichloride (1.33 mmol) to the suspension.

-

Heat the reaction mixture in a microwave reactor at a maximum power of 500 W and a temperature of 130 °C for 15 minutes, using infrared flask-surface control of the temperature.

-

Evaporate the solvent under reduced pressure.

-

Wash the resulting product with 2 M HCl and H₂O.

-

Recrystallize the final compounds from ethyl acetate or a mixture of ethanol/water.

-

Verify the purity of the compounds (e.g., >98% by HPLC).[1][9]

Figure 4: General Workflow for Synthesis. This diagram outlines the key steps in the microwave-assisted synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or a suitable broth for mycobacteria.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9][10][11][12]

In Vitro Cytotoxicity Assay (THP-1 Cells)

MTT or MTS Assay for Cytotoxicity in THP-1 Human Monocytic Leukemia Cells:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with fetal calf serum and other necessary components.

-

Seed the cells in a 96-well plate.

-

Expose the cells to various concentrations of the test compounds.

-

Perform an MTT or MTS assay as described in the anticancer activity protocol to determine cell viability.

-

Assess cytotoxicity by comparing the viability of treated cells to that of untreated control cells.[3][6]

Inhibition of Photosynthetic Electron Transport (PET)

Assay for PET Inhibition in Spinach Chloroplasts:

-

Isolate chloroplasts from fresh spinach leaves.

-

Determine the rate of photosynthetic electron transport spectrophotometrically by monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP).

-

Perform measurements in a suitable buffer (e.g., phosphate buffer with sucrose, MgCl₂, and NaCl).

-

Add various concentrations of the test compound (dissolved in a solvent like DMSO) to the chloroplast suspension.

-

Measure the rate of DCPIP reduction in the presence of the compound and compare it to an untreated control.

-

Express the inhibitory efficiency as an IC50 value, which is the concentration of the compound causing a 50% decrease in the rate of electron transport.[1][3][4]

Conclusion

Hydroxynaphthalene carboxylic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against various microbial pathogens and cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical investigation. The detailed protocols and summarized data in this guide are intended to facilitate these future research endeavors. A thorough understanding of their structure-activity relationships and molecular targets will be crucial in optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

- 1. The design, synthesis and activity of non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase. Part 1: hydroxynaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Converging roles of caspases in inflammasome activation, cell death and innate immunity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid mechanism of action

An in-depth analysis of the available scientific literature reveals a significant gap in information regarding the specific compound "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid." This chemical nomenclature does not correspond to a widely studied or commercially available therapeutic agent with a well-defined mechanism of action.

Consequently, a detailed technical guide or whitepaper on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of published research.

It is possible that this compound is a novel research chemical, a metabolite of another substance, or a rarely used intermediate. Without further context or alternative identifiers (such as a common name, brand name, or CAS number), a comprehensive report on its biological activity remains unfeasible.

For researchers, scientists, and drug development professionals interested in the biological activity of naphthalene-based carboxylic acids, it would be necessary to:

-

Conduct initial screening assays to identify potential biological targets.

-

Perform dose-response studies to determine efficacy and potency.

-

Utilize biochemical and cell-based assays to elucidate the mechanism of action.

-

Engage in structural biology studies to understand the molecular interactions with its target.

Should further identifying information for "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid" become available, a detailed analysis of its mechanism of action could be pursued.

The MTT Assay: A Technical Guide to a Cornerstone of Cell Viability and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, registered under Einecs 302-056-4 and commonly known as MTT, is a pivotal reagent in cellular and molecular biology.[1][2][3] Contrary to being a therapeutic agent with specific molecular targets for disease treatment, MTT is the cornerstone of a widely utilized colorimetric assay to assess cell metabolic activity.[1][4] This assay serves as a crucial tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in drug discovery, toxicology, and cancer research.[2][5] This technical guide provides a comprehensive overview of the MTT assay, its underlying biochemical principles, detailed experimental protocols, and its application in identifying potential therapeutic compounds.

Principle of the MTT Assay: Targeting Mitochondrial Function

The MTT assay's utility lies in its ability to differentiate between living and dead cells based on their metabolic activity.[4][6] The primary "target" of MTT within the cell is not a therapeutic target in the traditional sense, but rather a class of enzymes with a crucial role in cellular respiration.

The water-soluble, yellow tetrazolium salt MTT readily penetrates viable cells.[7] Within the mitochondrial electron transport chain of metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[1][2] This enzymatic reduction converts MTT into an insoluble, purple formazan product.[1][4][6] The accumulation of these formazan crystals is directly proportional to the number of viable, metabolically active cells.[5][8] Consequently, the MTT assay provides a robust method for evaluating cellular health. In contrast, dead cells or those with compromised metabolic activity are unable to perform this conversion, and therefore do not produce the purple color.[6]

Signaling and Metabolic Pathways

The reduction of MTT is intrinsically linked to cellular metabolism and the electron transport chain. While not a signaling pathway in the conventional sense of intercellular communication, the process reflects the cell's overall metabolic health and mitochondrial integrity.[6]

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. opentrons.com [opentrons.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Spectroscopic and Mechanistic Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic Acid (Pamoic Acid)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic and mechanistic overview of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, commonly known as Pamoic acid. This document details the compound's key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are provided to facilitate reproducibility. Furthermore, this guide elucidates the compound's known mechanism of action as a potent agonist of the G protein-coupled receptor 35 (GPR35), including signaling pathways involving β-arrestin recruitment and ERK1/2 phosphorylation, visualized through detailed diagrams.

Introduction

Pamoic acid is a naphthoic acid derivative that has been widely used as a counter-ion in pharmaceutical formulations to create stable salts of various drug compounds.[1] Beyond its role in drug formulation, recent research has identified Pamoic acid as a potent and selective agonist for the orphan G protein-coupled receptor 35 (GPR35).[2] This discovery has opened new avenues for investigating the therapeutic potential of Pamoic acid and its derivatives in conditions where GPR35 is implicated, such as inflammatory diseases and pain.[3][4] A thorough understanding of its spectroscopic properties and mechanism of action is crucial for its further development and application in medicinal chemistry and pharmacology.

Spectroscopic Analysis

A summary of the key spectroscopic data for Pamoic acid is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for Pamoic acid are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of Pamoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.525 | s | Aromatic H |

| 8.172 | s | Aromatic H |

| 7.909 | s | Aromatic H |

| 7.413 | m | Aromatic H |

| 7.251 | m | Aromatic H |

| 4.843 | s | Methylene (-CH₂-) H |

Data sourced from ChemicalBook.[5]

Table 2: ¹³C NMR Spectroscopic Data of Pamoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 172.57 | Carboxylic Acid (C=O) |

| 153.35 | Aromatic C-O |

| 136.14 | Aromatic C |

| 131.50 | Aromatic C |

| 130.10 | Aromatic C |

| 128.82 | Aromatic C |

| 126.67 | Aromatic C |

| 123.31 | Aromatic C |

| 123.26 | Aromatic C |

| 120.55 | Aromatic C |

| 113.95 | Aromatic C |

| 19.84 | Methylene (-CH₂-) C |

Data sourced from ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Pamoic acid are presented below.

Table 3: FT-IR Spectroscopic Data of Pamoic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid and Phenol) |

| ~1680 | C=O stretch (Carboxylic acid) |

| ~1600, 1470 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Carboxylic acid and Phenol) |

Characteristic absorption ranges for the functional groups present in Pamoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for Pamoic acid are listed below.

Table 4: UV-Vis Spectroscopic Data of Pamoic Acid

| Wavelength (λmax) | Solvent/Conditions |

| 238 nm, 290 nm, 378 nm | Acidic mobile phase |

| 237 nm, 370 nm | Not specified |

Data sourced from SIELC Technologies and Cayman Chemical.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The key mass spectral data for Pamoic acid are provided below.

Table 5: Mass Spectrometry Data of Pamoic Acid

| Ionization Mode | m/z | Assignment |

| GC-MS | 388 | [M]⁺ |

| MS-MS | 387.0874 | [M-H]⁻ |

Data sourced from PubChem.[8]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Pamoic acid.

NMR Spectroscopy

-

Instrumentation : A 300 MHz or higher field NMR spectrometer (e.g., GE QE-300).[9]

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of Pamoic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire a single-pulse ¹H NMR spectrum.

-

Use a 90° pulse width.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The relaxation delay should be set to at least 5 times the longest T₁ value to ensure quantitative integration.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of Pamoic acid into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of Pamoic acid in a suitable solvent (e.g., methanol or an acidic buffer).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the instrument (typically in the µM range).

-

-

Data Acquisition :

-

Use the solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of each solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Instrumentation : A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation :

-

Dissolve a small amount of Pamoic acid in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

The solution may be acidified with a small amount of formic acid to promote protonation for positive ion mode or basified for negative ion mode.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Mechanism of Action: GPR35 Agonism

Pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35).[2] Activation of GPR35 by Pamoic acid initiates a cascade of intracellular signaling events.

GPR35 Signaling Pathway

Upon binding of Pamoic acid, GPR35 undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the key pathways involves the recruitment of β-arrestin proteins and the subsequent phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4]

Caption: Pamoic acid activation of the GPR35 signaling pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to an activated GPCR is a key event in G protein-independent signaling. A common method to study this is the β-arrestin recruitment assay.

Caption: Workflow for a typical β-arrestin recruitment assay.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic properties of Pamoic acid, including NMR, IR, UV-Vis, and Mass Spectrometry data, along with comprehensive experimental protocols. Furthermore, the guide has elucidated the compound's role as a GPR35 agonist, detailing its signaling pathway through β-arrestin recruitment and ERK1/2 activation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential therapeutic applications of Pamoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. phys.libretexts.org [phys.libretexts.org]

understanding the antibacterial properties of hydroxynaphthalene derivatives

An In-depth Technical Guide to the Antibacterial Properties of Hydroxynaphthalene Derivatives

Introduction

Hydroxynaphthalene derivatives, a class of bicyclic aromatic compounds, have emerged as a significant area of interest in the search for novel antimicrobial agents.[1][2] The growing challenge of antibiotic resistance necessitates the exploration of new chemical scaffolds with potent and diverse mechanisms of action.[3] Naphthalene-containing compounds, including commercially available drugs like nafcillin and terbinafine, have already demonstrated their therapeutic value in controlling microbial infections.[1][2] This guide provides a comprehensive overview of the antibacterial properties of various hydroxynaphthalene derivatives, focusing on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action

The antibacterial activity of hydroxynaphthalene derivatives is multifaceted and can vary depending on their specific chemical structure. Several proposed mechanisms of action include:

-

Inhibition of Bacterial Respiration: Some derivatives have been shown to interfere with the electron transport chain, thereby inhibiting bacterial respiration. For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide has been observed to inhibit the respiration of S. aureus.[4]

-

Protein Downregulation: Chemoproteomic analyses have revealed that certain hydroxynaphthalene derivatives can lead to the downregulation of essential bacterial proteins. A notable example is the downregulation of ATP-dependent protease ATPase subunit HslU in S. aureus, which is crucial for protein repair and degradation.[4]

-

Quorum Sensing Inhibition: Some derivatives, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), have demonstrated the ability to interfere with bacterial quorum sensing (QS) pathways.[5] By targeting QS systems, these compounds can inhibit biofilm formation, a key survival strategy for many pathogenic bacteria.[5]

-

Cell Membrane Disruption: While not extensively detailed in the provided search results for hydroxynaphthalene derivatives specifically, related phenolic compounds are known to disrupt bacterial cell membranes, leading to the leakage of intracellular components.[6]

Below is a diagram illustrating a proposed mechanism of action for a chlorinated 1-hydroxynaphthalene-2-carboxanilide.

Caption: Proposed mechanism of action for a hydroxynaphthalene derivative.

The following diagram illustrates the inhibition of a bacterial quorum sensing pathway.

Caption: Quorum sensing inhibition by a hydroxynaphthalene derivative.

Quantitative Antibacterial Activity

The antibacterial efficacy of hydroxynaphthalene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The tables below summarize the MIC values for several hydroxynaphthalene derivatives against a range of bacterial strains.

Table 1: Antibacterial Activity of 2-Hydroxynaphthalene-1-Carboxanilides

| Compound | Bacterial Strain | MIC (µM) |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13) | Staphylococcus aureus | 54.9 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22) | Escherichia coli | 23.2 |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (27) | Various bacteria/mycobacteria | 0.3 - 92.6 |

Data sourced from:[7]

Table 2: Antistaphylococcal Activity of 1-Hydroxynaphthalene-2-Carboxanilides

| Compound | Bacterial Strain | MIC (µM) |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10) | Staphylococcus aureus | 0.37 |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10) | Methicillin-resistant S. aureus (MRSA) | 0.37 |

Data sourced from:[4]

Experimental Protocols

The evaluation of the antibacterial properties of hydroxynaphthalene derivatives involves several key experimental protocols.

Broth Microdilution Method for MIC Determination

This method is widely used for quantitative assessment of antibacterial activity.[8]

-

Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Serial Dilutions: Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[8] The concentration range tested can vary, for example, from 1024 µg/mL to 8 µg/mL.[8]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of bacterial cells is typically around 10^5 colony-forming units (CFU) per mL.[4][7]

-

Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included. A known antibiotic, such as ampicillin or ciprofloxacin, is often used as a reference drug.[4][7]

-

Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 24 hours for most bacteria.[4][7][8]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]

Disc Diffusion Method

This method is a qualitative or semi-quantitative technique for assessing antibacterial activity.[9]

-

Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with the test bacterial culture.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

The following diagram outlines a general workflow for the screening of antibacterial hydroxynaphthalene derivatives.

Caption: Workflow for antibacterial screening of hydroxynaphthalene derivatives.

Conclusion and Future Outlook

Hydroxynaphthalene derivatives represent a promising class of compounds in the development of new antibacterial agents. Their diverse mechanisms of action, including the inhibition of essential cellular processes and the disruption of bacterial communication, offer potential solutions to the challenge of antimicrobial resistance. The low MIC values observed for some derivatives, particularly against multidrug-resistant strains like MRSA, highlight their therapeutic potential. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and reduce potential cytotoxicity, as well as further elucidating their precise molecular targets within bacterial cells. The exploration of combination therapies with existing antibiotics could also be a valuable avenue for future investigation.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 4. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]

The Discovery and Enduring Legacy of Hydroxynaphthalene Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthalene carboxylic acids, a class of aromatic organic compounds, hold a significant place in the annals of chemical synthesis and pharmaceutical development. Characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, these molecules have found diverse applications ranging from dye and pigment production to their contemporary role as scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these versatile compounds, with a particular focus on their interactions with key cellular signaling pathways.

A Journey Through Time: The Discovery and Historical Development

The story of hydroxynaphthalene carboxylic acids is intrinsically linked to the pioneering work of Hermann Kolbe and Rudolf Schmitt in the 19th century. Their development of the Kolbe-Schmitt reaction, a method for the carboxylation of phenols, laid the foundational groundwork for the synthesis of a vast array of aromatic hydroxy acids, including those derived from naphthols.

The Genesis: The Kolbe-Schmitt Reaction

In 1860, Hermann Kolbe reported a groundbreaking synthesis of salicylic acid by reacting phenol with sodium and carbon dioxide.[1][2][3][4] This reaction, initially cumbersome, was significantly improved by Rudolf Schmitt in 1885, who discovered that heating sodium phenoxide under a stream of carbon dioxide under pressure afforded a much higher yield of salicylic acid.[5][6][7] This refined process, now universally known as the Kolbe-Schmitt reaction, became the cornerstone of aromatic hydroxy acid synthesis.[8]

The first application of this reaction to the naphthalene series is credited to Schmitt and Burkard, who in 1887, prepared 3-hydroxy-2-naphthoic acid by heating the sodium salt of β-naphthol with carbon dioxide under pressure.[9] This marked the formal discovery of the first hydroxynaphthalene carboxylic acid. The early 20th century saw the expansion of this methodology to synthesize other isomers, driven by the burgeoning dye industry's demand for novel intermediates.

A visual representation of the key historical milestones is provided below.

Synthesis of Core Hydroxynaphthalene Carboxylic Acids

The Kolbe-Schmitt reaction remains the most prevalent method for the industrial production of several key hydroxynaphthalene carboxylic acid isomers. The regioselectivity of the carboxylation is highly dependent on the reaction conditions, particularly temperature and the choice of alkali metal.

General Experimental Protocol for the Kolbe-Schmitt Reaction

The following provides a generalized procedure for the synthesis of hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction. Specific modifications for each isomer are detailed in the subsequent sections.

Materials:

-

Naphthol (α- or β-isomer)

-

Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)

-

Carbon dioxide (gas or solid)

-

Anhydrous solvent (e.g., toluene, xylene, or in some cases, no solvent)

-

Mineral acid (e.g., hydrochloric acid, sulfuric acid) for workup

Procedure:

-

Formation of the Naphthoxide Salt: The corresponding naphthol is treated with an equimolar amount of a strong base, typically sodium hydroxide or potassium hydroxide, in a suitable solvent or neat. The mixture is heated to remove water and form the anhydrous alkali naphthoxide salt.

-

Carboxylation: The dried naphthoxide salt is then subjected to a stream of dry carbon dioxide gas under pressure and at elevated temperatures. The specific temperature and pressure are crucial for directing the carboxylation to the desired position.

-

Workup: After the reaction is complete, the resulting mixture is dissolved in water and acidified with a mineral acid. The precipitated hydroxynaphthalene carboxylic acid is then collected by filtration, washed with water, and purified, typically by recrystallization.

A generalized workflow for this process is illustrated below.

Synthesis of Specific Isomers and Quantitative Data

The following tables summarize the synthesis and key physicochemical properties of the three most common hydroxynaphthalene carboxylic acid isomers.

Table 1: Synthesis of Key Hydroxynaphthalene Carboxylic Acid Isomers via the Kolbe-Schmitt Reaction

| Compound Name | Starting Material | Alkali Base | Typical Reaction Conditions | Typical Yield (%) | Reference |

| 1-Hydroxy-2-naphthoic acid | α-Naphthol | Sodium Hydroxide | 120-140 °C, 4-5 atm CO₂ | ~85% | [10] |

| 2-Hydroxy-1-naphthoic acid | β-Naphthol | Sodium Hydroxide | 120-130 °C, 4-5 atm CO₂ | ~90% | [10] |

| 3-Hydroxy-2-naphthoic acid | β-Naphthol | Sodium Hydroxide | 230-250 °C, 4-5 atm CO₂ | ~95% | [11] |

Table 2: Physicochemical Properties of Key Hydroxynaphthalene Carboxylic Acid Isomers

| Property | 1-Hydroxy-2-naphthoic acid | 2-Hydroxy-1-naphthoic acid | 3-Hydroxy-2-naphthoic acid |

| CAS Number | 86-48-6[12][13] | 2283-08-1[14] | 92-70-6[1][2][15] |

| Molecular Formula | C₁₁H₈O₃[12][13] | C₁₁H₈O₃[14] | C₁₁H₈O₃[1][2][15] |

| Molecular Weight | 188.18 g/mol [16] | 188.18 g/mol [14][17] | 188.18 g/mol [2] |

| Melting Point | 199-205 °C[18] | 167 °C (dec.)[19][20] | 218-221 °C |

| Appearance | Light brown powder[18] | White to light yellow powder[21] | Yellow crystalline powder[1] |

| Solubility | Soluble in ethanol, ether; sparingly soluble in hot water. | Soluble in ethanol, ether; sparingly soluble in water.[14] | Soluble in ethanol, ether, benzene; practically insoluble in water.[22] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.82 (s, 1H), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)[23] | Not readily available | Not readily available |

| ¹³C NMR (DMSO-d₆, δ ppm) | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[23] | Not readily available | Not readily available |

Biological Activity and Implications for Drug Development

In recent decades, hydroxynaphthalene carboxylic acids and their derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydroxynaphthalene carboxylic acid derivatives, particularly carboxanilides. These compounds have demonstrated efficacy against various cancer cell lines. A significant finding is that some of these derivatives exert their anticancer effects through a p53-independent mechanism , making them potential therapeutic agents for cancers with mutated or deficient p53.[24][25] The proposed mechanism often involves the induction of apoptosis.[24]

Anti-inflammatory and Antimicrobial Activity

Derivatives of hydroxynaphthalene carboxylic acids have also shown notable anti-inflammatory and antimicrobial properties. Their anti-inflammatory effects are thought to be mediated, in part, through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK . The antimicrobial activity has been demonstrated against a range of bacteria and mycobacteria.

Interaction with Cellular Signaling Pathways

The therapeutic potential of hydroxynaphthalene carboxylic acids is rooted in their ability to modulate critical cellular signaling pathways.

The p53-Independent Apoptotic Pathway

In certain cancer cells, 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis without the involvement of the tumor suppressor protein p53.[24] While the precise molecular targets are still under investigation, this suggests an alternative route to programmed cell death, which is highly significant for the treatment of p53-mutant cancers.

Inhibition of Pro-inflammatory Signaling: NF-κB and MAPK Pathways

The anti-inflammatory properties of some hydroxynaphthalene carboxylic acid derivatives are linked to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

The NF-κB pathway is a key regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene transcription. Some hydroxynaphthalene derivatives are thought to inhibit this pathway, potentially by targeting components of the IKK complex or upstream signaling molecules.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Hydroxynaphthalene carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting one or more of the kinases in this pathway.

Conclusion and Future Perspectives

From their serendipitous discovery stemming from the foundational work on salicylic acid to their current status as privileged scaffolds in medicinal chemistry, hydroxynaphthalene carboxylic acids have demonstrated remarkable and enduring utility. The historical significance of the Kolbe-Schmitt reaction in enabling their synthesis is undeniable, and it remains a cornerstone of their industrial production.

The future of hydroxynaphthalene carboxylic acids in drug development appears bright. Their ability to modulate key signaling pathways, such as inducing p53-independent apoptosis and inhibiting pro-inflammatory cascades, positions them as attractive starting points for the design of novel therapeutics for cancer and inflammatory diseases. Further research into their precise molecular targets and mechanisms of action will undoubtedly unlock their full therapeutic potential, continuing the legacy of these historically important molecules.

References

- 1. 3-Hydroxy-2-naphthoic acid, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. nlm.nih.gov [nlm.nih.gov]

- 5. Kolbe-Schmitt_reaction [chemeurope.com]

- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Quiet Revolution [publishing.cdlib.org]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 10. guidechem.com [guidechem.com]

- 11. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 12. 1-Hydroxy-2-naphthoic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 13. store.usp.org [store.usp.org]

- 14. 2-HYDROXY-1-NAPHTHOIC ACID CAS#: 2283-08-1 [m.chemicalbook.com]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Hydroxy-1-naphthoic acid 98 2283-08-1 [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. 2-HYDROXY-1-NAPHTHOIC ACID | 2283-08-1 [chemicalbook.com]

- 20. nbinno.com [nbinno.com]

- 21. Page loading... [guidechem.com]

- 22. chembk.com [chembk.com]

- 23. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]

- 24. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Evaluating the Antibacterial Efficacy of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Several naphthalene-based drugs, such as nafcillin and naftifine, are already in clinical use, demonstrating the therapeutic potential of this chemical scaffold.[3][7] This document provides a detailed protocol for evaluating the antibacterial activity of a novel naphthalene derivative, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, using standardized in vitro assays.

Objective

The primary objective of these protocols is to determine the bacteriostatic and bactericidal activity of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The core assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in the preliminary screening of potential new antibacterial compounds.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational method for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1] This protocol is based on the broth microdilution method.

Materials:

-

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8]

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (broth with DMSO)

-

Spectrophotometer or microplate reader (600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL. Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Assay Plate Preparation:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

-

Repeat this for the positive control antibiotic in separate rows.

-

Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile spreaders or loops

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

-

Plating: Spot or spread the aliquot onto a TSA plate.

-

Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

-

Data Analysis: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

The quantitative results from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | |||

| Enterococcus faecalis | Gram-Positive | |||

| Escherichia coli | Gram-Negative | |||

| Pseudomonas aeruginosa | Gram-Negative |

Visualizations

Experimental Workflow for Antibacterial Assays

Caption: Workflow for determining MIC and MBC.

Hypothesized Antibacterial Mechanisms of Action

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Vinpocetine (Einecs 302-056-4) by High-Performance Liquid Chromatography

These application notes provide detailed methodologies for the quantitative analysis of Vinpocetine (Einecs 302-056-4) using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for the determination of Vinpocetine in bulk drug substances and pharmaceutical dosage forms.

Introduction

Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which is extracted from the lesser periwinkle plant (Vinca minor). It is utilized in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate and precise analytical methods are crucial for the quality control of Vinpocetine in raw materials and finished products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.

This document outlines several validated RP-HPLC methods for the analysis of Vinpocetine, providing a comparative summary of their key parameters. A detailed, step-by-step protocol for a representative method is also presented, along with a visualization of the general experimental workflow.

Data Presentation

The following table summarizes the quantitative data and chromatographic conditions from various published HPLC methods for the analysis of Vinpocetine. This allows for a convenient comparison of different analytical approaches.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Mobile Phase | Acetonitrile: 0.02 M KH2PO4 (pH 6 with Orthophosphoric Acid, containing 0.2% v/v Triethylamine) (80:20 v/v)[1] | Acetonitrile: Phosphate buffer (pH 6.0) (65:35 v/v)[2] | Methanol: Acetonitrile: 0.1M Ammonium Acetate (20:45:35 v/v/v)[3] | Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)[4][5] |

| Stationary Phase | Eurospher II C18 (250 x 4.6 mm, 5 µm)[1] | Information not available | Thermo-C18 (250 x 4.6 mm, 5 µm)[3] | Zorbax C18 (150 x 4.6 mm, 5 µm)[4][5] |

| Flow Rate | 0.9 mL/min[1] | 1.7 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4][5] |

| Detection Wavelength | 230 nm[1] | Information not available | 250 nm and 280 nm[3] | 280 nm[4][5] |

| Linearity Range | 12.5–200 µg/mL[1] | Information not available | 0.2–5 µL injection volume | 160–240 µg/mL[4][5] |

| Retention Time | 8.52 min[1] | Information not available | Information not available | 10.581 min[4] |

| Correlation Coefficient (R²) | > 0.999[1] | Information not available | > 0.999[3] | 0.999[4][5] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative RP-HPLC method for the quantitative analysis of Vinpocetine in bulk form and pharmaceutical tablets. This method is based on the principles outlined in the referenced literature.[4][5]

Materials and Reagents

-

Vinpocetine reference standard

-

Vinpocetine tablets

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

Zorbax C18 column (150 x 4.6 mm, 5 µm) or equivalent

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

pH meter

Chromatographic Conditions

-

Mobile Phase: Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)

-

Column: Zorbax C18 (150 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Preparation of Solutions

Buffer Preparation (1.54% w/v Ammonium Acetate)

-

Accurately weigh 15.4 g of ammonium acetate.

-

Dissolve in 1000 mL of HPLC grade water.

-

Filter the solution through a 0.45 µm membrane filter.

Mobile Phase Preparation

-

Mix 600 mL of acetonitrile with 400 mL of the prepared buffer solution.

-

Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh 100 mg of Vinpocetine reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solution Preparation (100 µg/mL)

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to volume with the mobile phase.

Sample Preparation (from Tablets)

-

Weigh and finely powder 20 Vinpocetine tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Vinpocetine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of the working standard solution and record the chromatogram.

-

Inject 20 µL of the prepared sample solution and record the chromatogram.

-

The retention time for Vinpocetine is expected to be approximately 10.581 minutes.[4]

-

Calculate the amount of Vinpocetine in the sample by comparing the peak area of the sample with the peak area of the working standard solution.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of Vinpocetine.

Caption: Experimental workflow for the HPLC analysis of Vinpocetine.

Caption: Detailed workflow for the preparation of a sample from a tablet formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103926337A - HPLC method for measuring vinpocetine content - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

Application Notes and Protocols: Synthesis of Hydroxynaphthalene Derivatives via Stobbe Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, serving as key structural motifs in a variety of biologically active molecules and functional materials. The Stobbe condensation provides a powerful and versatile platform for the synthesis of these valuable compounds. This protocol outlines a general and efficient three-step synthetic sequence involving a Stobbe condensation, an intramolecular Friedel-Crafts cyclization, and a subsequent dehydrogenation/aromatization to yield the target hydroxynaphthalene derivatives. This method is particularly useful for the preparation of substituted naphthols from readily available aromatic aldehydes and succinic esters.

Overall Synthetic Scheme

The synthesis of hydroxynaphthalene derivatives via the Stobbe condensation route typically follows a three-step process:

-

Stobbe Condensation: An aromatic aldehyde (often with a protected hydroxyl group, such as a methoxy group) undergoes condensation with a dialkyl succinate in the presence of a strong base to form an alkylidenesuccinic acid monoester.

-

Intramolecular Friedel-Crafts Cyclization: The intermediate from the Stobbe condensation is cyclized under acidic conditions to form a tetralone derivative.

-

Aromatization/Dehydrogenation: The tetralone derivative is then aromatized to the corresponding hydroxynaphthalene. This can be achieved through various methods, including catalytic dehydrogenation.

Experimental Protocols

Step 1: Stobbe Condensation

This step involves the base-catalyzed condensation of an aromatic aldehyde with a dialkyl succinate. The choice of base is critical, with potassium tert-butoxide and sodium hydride being commonly employed.[1][2]

Materials:

-

Substituted Benzaldehyde (e.g., 3-methoxybenzaldehyde)

-

Diethyl Succinate or Dimethyl Succinate

-

Potassium tert-butoxide or Sodium Hydride (NaH)

-

Anhydrous tert-butanol or Toluene

-

Hydrochloric Acid (HCl), 1M

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol, a mixture of the substituted benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature with stirring.

-

The reaction mixture is then typically heated to reflux for a specified period (see Table 1) to ensure the completion of the condensation.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in water and acidified with 1M HCl to a pH of approximately 2-3.

-

The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alkylidenesuccinic acid monoester.

-

The crude product can be purified by crystallization or column chromatography.

Table 1: Representative Reaction Conditions and Yields for Stobbe Condensation.

| Aromatic Aldehyde | Succinic Ester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3-Methoxybenzaldehyde | Dimethyl Succinate | KOBut | t-BuOH | 1 | 85 | [2] |

| 3,4-Dimethoxyacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 90 | [3] |

| 3,4-Dichloroacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 88 | [3] |

| 3,4-Dimethylacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 85 | [3] |

Step 2: Intramolecular Friedel-Crafts Cyclization

The alkylidenesuccinic acid monoester produced in the first step is cyclized to a tetralone derivative using a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic anhydride and sodium acetate are commonly used for this purpose.[2]

Materials:

-

Alkylidenesuccinic acid monoester (from Step 1)

-

Polyphosphoric Acid (PPA) or Acetic Anhydride and Sodium Acetate

-

Ice-water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (using PPA):

-

The crude alkylidenesuccinic acid monoester (1 equivalent) is added to polyphosphoric acid (10-20 equivalents by weight) with mechanical stirring.

-

The mixture is heated to a specified temperature (see Table 2) for a certain duration to effect cyclization.

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude tetralone is then washed again with water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Representative Reaction Conditions and Yields for Intramolecular Friedel-Crafts Cyclization.

| Starting Material | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 3-(3-Methoxybenzylidene)succinic acid monoester | PPA | 100 | 2 | 7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 75-85 | [2] |

| 3-(3,4-Dimethoxyphenyl-ethylidene)succinic acid monoester | Acetic Anhydride/Sodium Acetate | 100 | 3 | 1-Acetoxy-6,7-dimethoxy-4-methylnaphthalene-2-carboxylic acid | ~70 | [3] |

Step 3: Aromatization (Dehydrogenation)

The final step involves the aromatization of the tetralone derivative to the corresponding hydroxynaphthalene. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a common and efficient method.

Materials:

-

Tetralone derivative (from Step 2)

-

Palladium on Carbon (Pd/C, 5-10 mol%)

-

High-boiling solvent (e.g., p-cymene, decalin)

-

Methanol or Ethanol

-

Celite or filter paper

Procedure:

-

A mixture of the tetralone derivative (1 equivalent) and 10% Pd/C (5-10 mol%) in a high-boiling solvent such as p-cymene is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and diluted with methanol or ethanol.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude hydroxynaphthalene derivative is purified by column chromatography or recrystallization.

Table 3: Representative Reaction Conditions and Yields for Aromatization.

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

| 7-Methoxy-1-tetralone | 10% Pd/C | p-Cymene | 8 | 7-Methoxy-1-naphthol | >90 | General Procedure |

| 6,7-Dimethoxy-1-tetralone | 10% Pd/C | p-Cymene | 8 | 6,7-Dimethoxy-1-naphthol | >90 | General Procedure |

Mandatory Visualizations

References

Application of the Kolbe-Schmitt Reaction for the Synthesis of Hydroxynaphthalene Carboxylic Acids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe-Schmitt reaction is a powerful and industrially significant carboxylation method used to synthesize aromatic hydroxy acids. This process involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure. While famously used for the synthesis of salicylic acid from phenol, the Kolbe-Schmitt reaction is also a cornerstone in the synthesis of various hydroxynaphthalene carboxylic acids. These naphthalenic analogues are crucial intermediates in the manufacturing of pharmaceuticals, dyes, pigments, and other specialty chemicals.[1][2]

The regioselectivity of the carboxylation on the naphthalene ring is highly sensitive to reaction conditions, including the choice of alkali metal cation (sodium, potassium, rubidium), temperature, and pressure.[1] This allows for the targeted synthesis of different isomers, each with unique properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of key hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various hydroxynaphthalene carboxylic acids using the Kolbe-Schmitt reaction, based on available literature.

Table 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid (2,6-HNA)

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [2] |

| Base | Rubidium Hydroxide (RbOH) | [2] |

| Catalyst | Potassium Carbonate (K₂CO₃) | [2] |

| Solvent | Hexadecane | [2] |

| Temperature | 280°C (553 K) | [2] |

| CO₂ Pressure | 0.2 MPa | [2] |

| Reaction Time | 3 hours | [2] |

| Total Yield (HNPA isomers) | 48% | [2] |

| Selectivity for 2,6-HNA | 72% | [2] |

Table 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid

| Parameter | Value | Reference |

| Starting Material | α-Naphthol | [3] |

| Base | 45% aq. Potassium Hydroxide (KOH) | [3] |

| Diluent | Dibutyl Carbitol | [3] |

| Dehydration | Distillation at ~135°C under 25 mm Hg | [3] |

| Carboxylation Temperature | ~120°C | [3] |

| CO₂ Pressure | 15-20 psig | [3] |

| Workup | Aqueous extraction and acidification | [3] |

Table 3: Synthesis of 2-Hydroxy-1-Naphthoic Acid

| Parameter | Value | Reference |

| Starting Material | Potassium β-Naphtholate | [3] |

| Diluent | Dibutyl Carbitol | [3] |

| Temperature | 50-150°C | [3] |

| CO₂ Pressure | Atmospheric Pressure | [3] |

Table 4: General Conditions for 3-Hydroxy-2-Naphthoic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [1] |

| Note | Industrial synthesis; regiochemistry is temperature-sensitive. | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid

This protocol is adapted from a study focusing on the use of a rubidium alkali precursor to promote the formation of 2,6-HNA.[2]

Materials:

-

2-Naphthol (13.6 mmol)

-

Rubidium Hydroxide (RbOH) (13.6 mmol)

-

Potassium Carbonate (K₂CO₃) (6.8 mmol)

-

Hexadecane

-

Deionized Water

-

Carbon Dioxide (CO₂)

Procedure:

-